molecular formula C20H16O2 B14135686 2-Methylphenyl biphenyl-4-carboxylate

2-Methylphenyl biphenyl-4-carboxylate

Cat. No.: B14135686
M. Wt: 288.3 g/mol
InChI Key: YBVRBRRAJRAIAM-UHFFFAOYSA-N
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Description

Contextualization within Aryl Ester and Biphenyl (B1667301) Compound Classes in Advanced Organic Chemistry Research

2-Methylphenyl biphenyl-4-carboxylate belongs to two prominent classes of organic compounds: aryl esters and biphenyls. Aryl esters are characterized by an ester functional group in which the alcohol component is a phenol (B47542) or a substituted phenol. The electronic nature of the aryl group directly influences the reactivity of the ester, often rendering the carbonyl carbon more electrophilic compared to its alkyl ester counterparts. This heightened reactivity is a subject of extensive study in mechanistic organic chemistry and is exploited in a variety of synthetic transformations.

Biphenyls, consisting of two phenyl rings linked by a single bond, are fundamental structural motifs in many biologically active molecules and functional materials. arabjchem.org The unique rotational isomerism (atropisomerism) that can arise in sterically hindered biphenyls adds a layer of complexity and potential for chirality that is of great interest to synthetic chemists. The biphenyl scaffold is a key component in many pharmaceuticals, agrochemicals, and materials for electronics, highlighting the importance of this class of compounds. arabjchem.orgresearchgate.net

Significance as a Research Target in Contemporary Chemical Synthesis and Materials Science

The combination of the aryl ester and biphenyl moieties in this compound makes it a compelling target for research. In chemical synthesis, the development of efficient and selective methods for the formation of the ester linkage, such as Fischer esterification or acylation reactions, is a continuous area of investigation. jocpr.commasterorganicchemistry.com The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of the biphenyl core, allowing for the introduction of a wide range of substituents and functionalities. ajgreenchem.comresearchgate.net

In materials science, the rigid and planar nature of the biphenyl unit is a desirable feature for the design of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. alfa-chemistry.com The introduction of a 2-methylphenyl group can influence the packing of the molecules in the solid state, potentially leading to materials with unique optical or electronic properties. The thermal stability and charge transport characteristics of such compounds are key parameters that are actively being investigated. royalsocietypublishing.org

Identification of Key Academic Research Domains Pertaining to this compound

Research related to this compound and similar structures falls into several key academic domains:

Synthetic Organic Chemistry: The development of novel and efficient synthetic routes to this and related biphenyl esters is a primary focus. This includes the optimization of reaction conditions, the exploration of new catalytic systems, and the synthesis of derivatives with tailored properties. ajgreenchem.com

Materials Chemistry: The investigation of the physical and chemical properties of this compound is crucial for its potential application in materials science. This includes studies of its liquid crystalline behavior, photophysical properties, and performance in electronic devices. alfa-chemistry.comacs.org

Medicinal Chemistry: While not as extensively studied for its biological activity, the biphenyl scaffold is a well-established pharmacophore. arabjchem.orgasianpubs.org Research in this area could involve the synthesis and biological evaluation of this compound and its analogs for potential therapeutic applications.

Computational Chemistry: Theoretical studies can provide valuable insights into the structure, electronic properties, and reactivity of this compound. acs.org These studies can aid in the design of new materials and the prediction of their properties.

Overview of Current Research Trajectories and Emerging Research Opportunities for Biphenyl Carboxylates

Current research on biphenyl carboxylates is driven by the demand for new materials with advanced functionalities and the need for more efficient and sustainable synthetic methods. Key research trajectories include:

Development of Novel Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. Research is focused on the synthesis of new biphenyl carboxylates with optimized properties, such as a broad liquid crystalline range, high birefringence, and low viscosity.

Organic Electronics: The use of biphenyl compounds in organic electronics is a rapidly growing field. alfa-chemistry.com Researchers are exploring the potential of biphenyl carboxylates as components of organic field-effect transistors (OFETs), OLEDs, and organic photovoltaics (OPVs). alfa-chemistry.com

Pharmaceuticals and Agrochemicals: The biphenyl moiety is present in a number of commercial drugs and pesticides. arabjchem.org Ongoing research aims to discover new biphenyl carboxylates with improved biological activity and a more favorable safety profile. ajgreenchem.com

Sustainable Synthesis: There is a strong emphasis on the development of green and sustainable methods for the synthesis of biphenyl carboxylates. researchgate.net This includes the use of environmentally benign solvents, renewable starting materials, and catalytic reactions with high atom economy. researchgate.net

Emerging research opportunities in this area include the development of biphenyl carboxylate-based sensors, the incorporation of these compounds into polymers to create new functional materials, and the exploration of their potential in asymmetric catalysis.

Detailed Research Findings

While specific research findings for this compound are not widely available, we can infer its properties and potential synthesis from related compounds. The following table summarizes some key data for closely related molecules.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2'-Methyl-biphenyl-4-carboxylic acid5748-43-6C14H12O2212.24173-175
Methyl 4'-methylbiphenyl-2-carboxylate114772-34-8C15H14O2226.2760-61
Ethyl [1,1'-biphenyl]-4-carboxylate720-75-2C15H14O2226.27Not available
Isopropyl [1,1'-biphenyl]-4-carboxylateNot availableC16H16O2240.30Not available

Data sourced from publicly available chemical databases. jocpr.comnih.govnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(2-methylphenyl) 4-phenylbenzoate

InChI

InChI=1S/C20H16O2/c1-15-7-5-6-10-19(15)22-20(21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3

InChI Key

YBVRBRRAJRAIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Reaction Mechanisms and Kinetics in the Formation and Transformation of 2 Methylphenyl Biphenyl 4 Carboxylate

Mechanistic Pathways of Esterification and Transesterification

The formation of the ester bond in 2-Methylphenyl biphenyl-4-carboxylate from biphenyl-4-carboxylic acid and 2-methylphenol (o-cresol) is a primary focus of its synthesis. This can be achieved through several mechanistic routes.

The most common method for synthesizing esters like this compound is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid (biphenyl-4-carboxylic acid) with an alcohol (o-cresol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgjocpr.com This reaction is a reversible process, and its equilibrium can be shifted toward the product by using an excess of one reactant or by removing water as it is formed. chemistrysteps.comlibretexts.org

The mechanism proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of biphenyl-4-carboxylic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of o-cresol (B1677501) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, specifically an oxonium ion. byjus.commasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This step converts a hydroxyl group into a better leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water : The lone pair on one of the remaining hydroxyl groups reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. byjus.com

All steps in the Fischer esterification are reversible, and the reaction is often driven to completion by removing water, for instance, through azeotropic distillation. organic-chemistry.org

In the pursuit of greener and more sustainable chemical processes, Deep Eutectic Solvents (DESs) have emerged as potential catalysts and reaction media for esterification. mdpi.com A DES is a mixture of a hydrogen bond acceptor (HBA), like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or p-toluenesulfonic acid, which has a lower melting point than its individual components. mdpi.comnih.gov

When used as a catalyst for the synthesis of this compound, the DES is believed to function through hydrogen bonding interactions. The proposed mechanism involves:

Activation of the Carboxylic Acid : The HBD component of the DES (e.g., the acidic proton from p-toluenesulfonic acid in a ChCl:p-TsOH system) interacts with the carbonyl oxygen of biphenyl-4-carboxylic acid via hydrogen bonding. mdpi.com This interaction polarizes the C=O bond, enhancing the electrophilicity of the carbonyl carbon, similar to the protonation step in the Fischer-Speier mechanism.

Nucleophilic Attack : The o-cresol molecule then attacks the activated carbonyl carbon. The HBA component of the DES may assist in this step by forming hydrogen bonds with the hydroxyl proton of o-cresol, increasing its nucleophilicity.

Formation of Tetrahedral Intermediate : A tetrahedral intermediate is formed, stabilized by the hydrogen-bonding network of the DES.

Water Elimination and Product Formation : Subsequent proton transfers and the elimination of water lead to the formation of the ester. The DES facilitates these steps by acting as a proton shuttle.

The dual role of DESs as both solvent and catalyst can lead to high efficiency under mild conditions. researchgate.net

Table 1: Comparison of Catalytic Systems in Esterification Reactions
Catalytic SystemTypical ConditionsMechanistic RoleAdvantagesDisadvantages
Fischer-Speier (H₂SO₄) Reflux in excess alcohol, removal of H₂OBrønsted acid catalysis (protonation of C=O)Inexpensive, widely applicableHarsh conditions, side reactions, acidic waste
Deep Eutectic Solvents (e.g., ChCl:p-TsOH) Mild heating (e.g., 80-120 °C)Hydrogen-bond donation to activate C=OGreen solvent/catalyst, recyclable, mild conditionsHigher initial cost, viscosity issues

While less common for direct esterification, radical-based mechanisms offer alternative pathways for the synthesis of aryl esters. One plausible route involves a visible-light-induced, photocatalyst-free reaction. acs.org Adapting this to the synthesis of this compound, the mechanism could proceed as follows:

Formation of Acyl Radical : The reaction could be initiated from biphenyl-4-carboxaldehyde. An electron-deficient radical, potentially generated from an additive like BrCCl₃, abstracts the aldehydic hydrogen atom to form a benzoyl-type radical (biphenyl-4-carbonyl radical). acs.org

Formation of Acyl Halide Intermediate : This acyl radical then reacts with a halogen source (e.g., BrCCl₃) to form an acyl bromide intermediate (biphenyl-4-carbonyl bromide). acs.org

Nucleophilic Substitution : The 2-methylphenolate anion (formed by deprotonating o-cresol with a base) acts as a nucleophile, attacking the acyl bromide to displace the bromide ion and form the final ester product.

This type of radical chain reaction can proceed under mild, transition-metal-free conditions, offering a distinct synthetic strategy. acs.org Another radical pathway could involve the homolytic cleavage of the C–S bond in precursor molecules like 2-arylsulfinyl esters to generate radical intermediates that subsequently form the desired product. acs.org

Detailed Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal catalysis, particularly with palladium, is not typically used for the formation of this compound but is highly relevant for its subsequent transformations. Aryl esters can serve as electrophilic partners in cross-coupling reactions, where the C(acyl)–O bond is cleaved and a new carbon-carbon bond is formed. organic-chemistry.org

A key step in the transformation of aryl esters via cross-coupling is the oxidative addition of a low-valent palladium complex, typically Pd(0), into the C(acyl)–OAr bond. This step has traditionally been challenging compared to insertion into C–halide bonds. researchgate.net However, the use of specific catalytic systems, particularly those employing N-heterocyclic carbene (NHC) ligands, has enabled this transformation. organic-chemistry.org

The catalytic cycle, for example in a Suzuki-Miyaura type coupling to form a ketone, begins with:

Oxidative Addition : A Pd(0) complex, stabilized by ligands, inserts into the C(acyl)–O bond of this compound. This forms a Pd(II) intermediate, an acylpalladium(II) aryloxide complex [(Ligand)Pd(CO-Biphenyl)(O-Cresol)]. organic-chemistry.orglibretexts.org Mechanistic studies suggest that bulky NHC ligands favor a three-centered transition state that facilitates this C–O bond activation while preventing undesired side reactions like decarbonylation. organic-chemistry.org

Following the initial oxidative addition, the catalytic cycle proceeds with transmetalation and reductive elimination steps, where ligands and bases play critical roles. wikipedia.orgnih.gov

Role of Ligands : Ligands are essential for the stability and reactivity of the palladium catalyst throughout the cycle. nih.gov

N-Heterocyclic Carbenes (NHCs) : These are strong σ-donors and are particularly effective in promoting the oxidative addition into the C(acyl)–O bond of esters. organic-chemistry.orgnih.gov Their steric bulk helps to prevent catalyst decomposition and side reactions.

Bulky Dialkylbiaryl Phosphines : Ligands like SPhos and XPhos have also proven highly effective in a wide range of cross-coupling reactions. nih.gov They enhance the electron density on the palladium center, which facilitates the oxidative addition step and promotes the final reductive elimination.

Role of Bases : A base is a crucial component in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its primary role is in the transmetalation step. nih.gov

Transmetalation : In a Suzuki-Miyaura coupling, an organoboron reagent (e.g., R-B(OH)₂) transfers its organic group to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron compound, forming a more nucleophilic boronate species [R-B(OH)₃]⁻, which facilitates the transfer of the R group to the Pd(II) complex. This displaces the aryloxide group (2-methylphenoxide) and forms a new Pd(II) intermediate, [(Ligand)Pd(CO-Biphenyl)(R)]. nih.gov

Reductive Elimination : This is the final step of the cycle. The two organic groups (the acyl group and the newly transferred R group) on the palladium center couple and are eliminated from the coordination sphere, forming the new product (a ketone, in this case). This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. libretexts.orgwikipedia.org

Table 2: Effect of Ligand and Base in Palladium-Catalyzed Acyl-Suzuki Coupling of Aryl Esters
LigandBaseTypical YieldKey FunctionReference
IPr (NHC) K₃PO₄HighFacilitates C(acyl)-O bond insertion; prevents decarbonylation. organic-chemistry.org
SPhos (Phosphine) K₂CO₃Good to HighPromotes oxidative addition and reductive elimination; versatile. nih.gov
XPhos (Phosphine) K₃PO₄HighEffective for hindered substrates and heteroaryl systems. nih.gov
None (Ligand-free) MeONaVariableRelies on solvent/base system for catalyst stabilization; simpler setup. researchgate.net

Kinetic Studies of Esterification Reactions Applicable to Biphenyl (B1667301) Carboxylates

The formation of this compound from biphenyl-4-carboxylic acid and 2-methylphenol (o-cresol) is a classic example of Fischer esterification. This process is characteristically slow and reversible, necessitating the use of an acid catalyst to achieve a reasonable reaction rate and yield. sserc.org.uk

Influence of Catalyst Loading and Substrate Ratio on Reaction Rate

The rate of esterification is significantly influenced by both the concentration of the acid catalyst and the molar ratio of the reactants.

Catalyst Loading: The amount of catalyst directly impacts the reaction rate. An increase in catalyst loading generally leads to a faster reaction by increasing the concentration of protonated carboxylic acid, which is more susceptible to nucleophilic attack by the alcohol. researchgate.net However, this effect is not limitless. Beyond an optimal concentration, the increase in rate may become less significant, and issues such as side reactions or increased cost can arise. researchgate.net Studies on various esterification reactions have shown that an optimal catalyst loading exists to maximize yield and reaction speed without promoting undesirable pathways.

Table 1: Effect of Catalyst Loading on Esterification Yield

Catalyst (H₂SO₄) Loading (wt%)Final Acid Value (mg KOH/g)ObservationReference System
0.2533.0Significant reduction in acid value (higher conversion) as catalyst loading increases initially.Esterification of Sludge Palm Oil
0.504.8
1.00Slight IncreaseFurther increase in catalyst shows diminishing returns or slight reversal, indicating an optimum loading.

Table 2: Effect of Alcohol/Acid Molar Ratio on Esterification Conversion

Alcohol : Acid Molar RatioReaction Time (min)Conversion (%)ObservationReference System
5:16047.2Increasing the molar ratio of alcohol significantly boosts the initial reaction rate and yield.Esterification of Stearic Acid
15:16067.4
10:1-~80% (Max)High molar ratios lead to higher maximum conversion.Esterification of Acetic Acid with Ethanol (B145695)

Equilibrium Considerations in Reversible Esterification Processes

The esterification of biphenyl-4-carboxylic acid is a reversible process, meaning the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. truman.edu

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The position of the equilibrium is described by the equilibrium constant (Kc), which for many esterification reactions is close to 1, indicating that a substantial amount of all four species will be present at equilibrium without intervention. libretexts.orgstackexchange.com To achieve a high yield of this compound, the equilibrium must be shifted to the right. This can be accomplished by:

Using an excess of a reactant: As discussed, employing an excess of 2-methylphenol or biphenyl-4-carboxylic acid will drive the reaction forward. libretexts.org

Removing a product: The continuous removal of water as it is formed is a highly effective strategy. This is often achieved by azeotropic distillation using a Dean-Stark apparatus, which physically removes water from the reaction mixture, preventing the reverse hydrolysis reaction from occurring. researchgate.net

The slow kinetics of the reaction means that even with a catalyst, it can take a considerable amount of time to reach equilibrium. sserc.org.uktruman.edu

C-O Bond Cleavage and Formation Mechanisms in Aryl Esters

Beyond their formation, aryl esters like this compound can undergo a variety of transformations that involve the cleavage and formation of the crucial C-O bond. While classical reactions involve nucleophilic attack at the carbonyl carbon, modern transition-metal-catalyzed reactions offer alternative pathways by activating the typically inert C(acyl)-O bond. acs.org

Oxidative Addition and Oxygenate Migration Processes

Oxidative Addition: A key step in many transition-metal-catalyzed transformations of aromatic esters is the oxidative addition of the C(acyl)–O bond to a low-valent metal center, such as Palladium(0) or Nickel(0). acs.orgresearchgate.net This process involves the insertion of the metal into the C-O bond, which increases the oxidation state and coordination number of the metal. wikipedia.org This activation step is fundamental to a range of subsequent reactions, including decarbonylative couplings. acs.org

The general mechanism proceeds as follows:

A low-valent metal complex, LₙM(0), attacks the ester.

The C(acyl)-OAr bond is cleaved, and a new acyl-metal-aryloxide complex, (RCO)M(II)(OAr)Lₙ, is formed. acs.org

This intermediate can then undergo further steps, such as CO migration, reaction with a nucleophile, and reductive elimination to yield new products. researchgate.net

The feasibility of this oxidative addition is a critical first step for many novel transformations of aromatic esters. acs.orgnih.gov

Oxygenate Migration: While less common than aryl migration, oxygenate migration represents a potential rearrangement pathway. In certain contexts, such as the Smiles rearrangement, an oxygen atom can act as the migrating terminus in an intramolecular nucleophilic aromatic substitution. nih.gov In the context of this compound, this could theoretically involve the migration of the biphenyl-4-carboxy group to a different position on the 2-methylphenyl ring, though this would be a complex rearrangement.

Aryl Migration Phenomena in Ester-Related Transformations

Aryl migration in ester-related transformations provides a powerful tool for skeletal rearrangement and the synthesis of complex aromatic structures. nih.gov

Ester Dance Reaction: This recently discovered phenomenon involves the translocation of an ester group from one carbon to an adjacent one on an aromatic ring, catalyzed by transition metals like palladium. jyamaguchi-lab.comnih.gov The reaction is hypothesized to begin with the oxidative addition of the C(acyl)–O bond to the palladium catalyst. acs.orgresearchgate.net This is followed by a sequence of steps including ortho-deprotonation, decarbonylation, protonation, carbonylation, and finally reductive elimination, resulting in a regioisomeric ester product. acs.orgresearchgate.net This "dance" allows for the formation of thermodynamically more stable isomers or provides access to substitution patterns that are difficult to achieve through direct synthesis. jyamaguchi-lab.comresearcher.lifechemrxiv.org

Smiles and Retro-Smiles Rearrangements: The Smiles rearrangement and its reverse (retro-Smiles) are intramolecular nucleophilic aromatic substitution reactions. In transformations related to aryl esters, a 1,5-aryl migration can occur from an oxygen atom to a carboxylate oxygen, proceeding through a carboxyl radical-assisted mechanism. rsc.org This type of rearrangement can be catalyzed by various means, including silver(I) catalysts or visible-light photoredox catalysis, offering mild conditions for C-O bond cleavage and C-C or C-O bond formation. rsc.orgresearchgate.net These reactions underscore the dynamic nature of the aryl-oxygen bond in ester derivatives and provide pathways for profound structural modifications.

Theoretical and Computational Chemistry of 2 Methylphenyl Biphenyl 4 Carboxylate

Density Functional Theory (DFT) Studies for Molecular Structure and Energetics

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules.

Geometry Optimization and Equilibrium Conformations

The first step in a computational study would be to perform a geometry optimization of the 2-Methylphenyl biphenyl-4-carboxylate molecule. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the equilibrium conformation. The optimization would yield key geometric parameters such as:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles between planes defined by four bonded atoms, which are particularly important for understanding the three-dimensional shape and steric hindrance within the molecule.

Vibrational Frequency Analysis and Simulation of Spectroscopic Data (FT-IR, FT-Raman)

Following geometry optimization, a vibrational frequency analysis would be carried out at the same level of theory. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical vibrational spectra (FT-IR and FT-Raman).

Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The analysis would allow for the assignment of characteristic vibrational modes to the functional groups present in this compound, including:

C-H stretching and bending modes of the aromatic rings and the methyl group.

C=O and C-O stretching modes of the ester group.

C-C stretching and ring deformation modes of the biphenyl (B1667301) and phenyl rings.

The simulated spectra could then be compared with experimental data for validation of the computational model.

Electronic Structure Analysis

FMO theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: Acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies lower stability and higher reactivity.

The analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals).

This analysis would quantify the stability of the molecule arising from hyperconjugative interactions, such as the delocalization of electron density from a C-C or C-H bond to an adjacent empty π* orbital. The strength of these interactions is evaluated by the second-order perturbation energy (E(2)).

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these regions would likely be located around the oxygen atoms of the carboxylate group.

Positive Potential Regions (Blue): Indicate electron-deficient areas, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms.

Neutral Regions (Green): Represent areas with a near-zero potential.

Non-Linear Optical (NLO) Properties Calculations

Computational quantum chemistry is a powerful tool for predicting the Non-Linear Optical (NLO) properties of materials, which are crucial for applications in photonics and optoelectronics. For molecules like this compound, NLO properties arise from the response of the molecule's electron cloud to an intense external electric field, as found in lasers. The key molecular property governing the second-order NLO response is the first hyperpolarizability (β).

Biphenyl-4-carboxylate derivatives are known to exhibit NLO properties, particularly when functionalized with electron-donating and electron-accepting groups at opposite ends of the conjugated π-system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary source of a large NLO response. In this compound, the biphenyl carboxylate moiety acts as a π-conjugated bridge.

Density Functional Theory (DFT) is the most common computational method for calculating hyperpolarizability. The selection of the functional and basis set is critical for obtaining accurate results. Time-dependent DFT (TD-DFT) calculations are often employed to analyze the electronic transitions that contribute to the NLO response.

The calculated parameters typically include the static and frequency-dependent first hyperpolarizability (β). The total hyperpolarizability is often reported as a scalar quantity derived from the tensor components.

Table 1: Representative Calculated NLO Properties for Push-Pull Aromatic Systems Note: This table presents typical values for analogous compounds to illustrate the expected range, as specific calculations for this compound are not publicly available.

PropertyComputational MethodTypical Calculated Value
Dipole Moment (μ)DFT/B3LYP5 - 15 Debye
Linear Polarizability (α)DFT/B3LYP200 - 400 a.u.
First Hyperpolarizability (β)DFT/B3LYP1000 - 5000 a.u.

These calculations help in the rational design of new materials with enhanced NLO properties by allowing for systematic modifications of the molecular structure and evaluation of their impact on hyperpolarizability. mdpi.com

Ab Initio Methods for Conformational and Electronic Characterization

Ab initio (from first principles) methods, particularly Density Functional Theory (DFT), are fundamental for characterizing the three-dimensional structure (conformation) and electronic properties of molecules like this compound. These calculations solve the Schrödinger equation approximately, without reliance on empirical parameters.

A full conformational analysis involves calculating the potential energy surface by systematically rotating the molecule's single bonds, such as the C-C bond between the biphenyl rings and the ester C-O bond. The results identify the lowest energy conformers (ground states) and the transition states between them. For this compound, a key structural feature is the dihedral (twist) angle between the two phenyl rings of the biphenyl unit, which is heavily influenced by the ortho-methyl group.

Electronic characterization provides insights into the molecule's reactivity and optical properties. Key calculated parameters include:

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is essential for understanding intermolecular interactions. nih.gov

Ab initio studies on related chlorinated biphenyls have shown a strong correlation between the substitution pattern and the molecule's electrostatic potential and conformation, which in turn dictates its biological activity and environmental fate. nih.gov Similarly, for this compound, these calculations can elucidate how the methyl and ester groups influence the electronic structure and shape. mdpi.comarxiv.org

Computational Mechanistic Investigations

Computational chemistry is indispensable for elucidating the complex mechanisms of chemical reactions, providing details about short-lived intermediates and high-energy transition states that are difficult to observe experimentally. iciq.org

The synthesis of the biphenyl core of this compound is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.gov DFT calculations are instrumental in mapping the entire catalytic cycle for such reactions. iciq.orgsemanticscholar.org

The typical Suzuki-Miyaura cycle involves three key steps:

Oxidative Addition : The aryl halide (e.g., a bromo-benzoate derivative) adds to the Pd(0) catalyst.

Transmetalation : The organic group from the organoboron compound (e.g., 2-methylphenylboronic acid) is transferred to the palladium center. Computational studies have shown this to often be the rate-determining step and have clarified the crucial role of the base in facilitating this transfer. nih.govacs.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

For each step, DFT calculations can identify the geometry and energy of the reactants, intermediates, products, and, most importantly, the transition states (TS). A transition state is an energy maximum along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The calculated activation energy (the energy difference between the reactant and the TS) determines the rate of the reaction. For the Suzuki reaction, calculations have shown the activation energy for transmetalation can be as high as 36.8 kcal/mol. nih.gov By comparing the activation energies of competing pathways, the most likely reaction mechanism can be determined.

Bimetallic catalysts, containing two different metals, often exhibit superior activity and selectivity compared to their monometallic counterparts due to synergistic effects. nih.gov Palladium-Copper (Pd-Cu) bimetallic systems are known to be effective in coupling reactions. researchgate.net

Computational studies, primarily using DFT, can unravel the electronic and geometric origins of this synergy. nih.gov For Pd-Cu nanoparticle catalysts, calculations have suggested several synergistic mechanisms:

Surface Segregation : DFT calculations can predict the surface composition of the alloy nanoparticles. Often, the lower-energy configuration involves the segregation of one metal (e.g., Cu) to the surface. nih.gov

Electronic Modification : The presence of a second metal alters the electronic properties (e.g., the d-band center) of the primary catalytic metal (e.g., Pd). This can modify the adsorption energies of reactants and intermediates, promoting desired reaction pathways.

These computational insights are crucial for designing more efficient and selective bimetallic catalysts for the synthesis of complex organic molecules.

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. MD uses classical mechanics (force fields) to model the interactions between atoms, allowing for the simulation of liquids, solutions, and, importantly, the process of crystallization. researchgate.netnih.gov

For this compound, MD simulations can provide critical insights into how individual molecules interact and pack to form a crystal lattice. This is vital as the crystal structure dictates many bulk material properties. The simulations can model key intermolecular interactions, such as:

π-π stacking between aromatic rings.

C-H···π interactions.

Dipole-dipole interactions involving the ester group.

A powerful tool often used in conjunction with crystal structure analysis is Hirshfeld surface analysis . This technique partitions the crystal space among molecules and maps properties onto this surface, visually highlighting the types and relative importance of different intermolecular contacts. acs.org

Computational studies on other aromatic esters have successfully used these methods to rationalize the formation of different crystal polymorphs (different packing arrangements of the same molecule) by analyzing the subtle balance of intermolecular forces. acs.org The simulations can also be used to predict crystal morphology (the external shape of the crystal), which is important in materials science and pharmaceutical applications. acs.org

Theoretical Studies on Twist Angles and Rotational Energy Barriers in Biphenyl Systems

The biphenyl unit is not flat. The two phenyl rings are twisted relative to each other by a certain dihedral angle. This twist angle is a result of the balance between two opposing effects: π-conjugation, which favors a planar structure to maximize orbital overlap, and steric hindrance between the ortho-substituents on the two rings, which favors a more twisted conformation.

In this compound, the methyl group at the 2-position creates significant steric repulsion with the hydrogen atoms on the other ring, forcing a non-planar conformation. Theoretical calculations, particularly using DFT with dispersion corrections (e.g., B3LYP-D or B97-D), are highly effective at predicting both the equilibrium twist angle and the energy barrier to rotation around the central C-C bond. semanticscholar.orgrsc.org

The calculations involve mapping the potential energy of the molecule as a function of the dihedral angle. The lowest point on this energy profile corresponds to the most stable conformation, while the highest points represent the transition states for rotation. The energy difference between the minimum and the maximum is the rotational energy barrier. comporgchem.com

For unsubstituted biphenyl, the rotational barriers are quite low (around 6-8 kJ/mol). comporgchem.com However, ortho-substituents dramatically increase this barrier. For example, calculations on 2,2'-dimethylbiphenyl show a much higher barrier. researchgate.net These theoretical studies are benchmarked against experimental data where available. rsc.org The accuracy of modern DFT methods allows for reliable prediction of these barriers, which are crucial for understanding the molecule's dynamic behavior and its potential for atropisomerism (chirality arising from hindered rotation). researchgate.netsemanticscholar.org

Table 2: Representative Calculated Rotational Barriers for Substituted Biphenyls Note: This table presents typical values for related compounds to illustrate the effect of ortho-substitution.

CompoundComputational MethodCalculated Rotational Barrier (kcal/mol)
BiphenylCCSD(T)~1.9 (for 0° TS)
2-MethylbiphenylDFT10 - 15
2,2'-DimethylbiphenylDFT> 20

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Methylphenyl Biphenyl 4 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Methylphenyl biphenyl-4-carboxylate, offering detailed information about the proton and carbon environments, their connectivity, and the molecule's three-dimensional conformation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the biphenyl (B1667301) and 2-methylphenyl moieties. The biphenyl protons typically appear as a set of doublets and triplets in the aromatic region (δ 7.0-8.5 ppm). Specifically, the protons on the carboxylate-substituted ring will be shifted downfield due to the electron-withdrawing effect of the ester group. The protons ortho to the carboxylate group are expected to resonate at the lowest field, likely above δ 8.0 ppm.

The protons of the 2-methylphenyl group will also appear in the aromatic region, but their chemical shifts will be influenced by the ortho-methyl substituent. The methyl group itself will produce a characteristic singlet in the upfield region, typically around δ 2.2-2.4 ppm. The complex splitting patterns in the aromatic region arise from spin-spin coupling between adjacent protons (ortho-coupling, J ≈ 7-9 Hz; meta-coupling, J ≈ 2-3 Hz), which is crucial for assigning specific protons to their positions on the rings.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Predicted values are based on analysis of structurally similar compounds.

ProtonsPredicted δ (ppm)MultiplicityNotes
Biphenyl H (ortho to -COOAr)~8.2dDeshielded by ester group
Biphenyl H (meta to -COOAr)~7.7d
Biphenyl H (unsubstituted ring)7.4-7.6mOverlapping signals
2-Methylphenyl H7.1-7.4mComplex pattern due to substitution
Methyl (-CH₃)~2.3sSinglet, characteristic of aryl methyl

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The carbonyl carbon of the ester group is highly deshielded and is expected to appear at a characteristic downfield shift of approximately 165-170 ppm.

The aromatic carbons will resonate in the range of δ 120-150 ppm. The quaternary carbons, such as the one attached to the ester oxygen (C-O), the one attached to the other phenyl ring (inter-ring C-C), and the one bearing the methyl group, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the methyl group will give a signal in the upfield region, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of structurally similar compounds.

Carbon AtomPredicted δ (ppm)Notes
Carbonyl (C=O)~166Highly deshielded ester carbon
Biphenyl C (ipso-, attached to COOAr)~130Quaternary
Biphenyl C (ortho to -COOAr)~131
Biphenyl C (meta to -COOAr)~128
Biphenyl C (para-, inter-ring linkage)~146Quaternary
Biphenyl C (unsubstituted ring)127-130
2-Methylphenyl C (ipso-, attached to -OCO)~149Quaternary
2-Methylphenyl C (ipso-, attached to -CH₃)~137Quaternary
2-Methylphenyl C (aromatic)125-132
Methyl (-CH₃)~21Aliphatic carbon signal

While ¹H and ¹³C NMR establish the basic connectivity, advanced 2D NMR techniques are necessary to probe the molecule's conformation. The torsional angle between the two phenyl rings of the biphenyl unit is a key conformational feature.

The Nuclear Overhauser Effect (NOE) is particularly powerful for this purpose. diva-portal.org 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons that are close to each other, irrespective of bond connectivity. ipb.pt For instance, NOE correlations between the protons on the 2-methylphenyl ring and the protons on the adjacent biphenyl ring could help define the preferred orientation around the ester C-O bond. Similarly, correlations between protons on the two different rings of the biphenyl moiety can provide evidence for the dihedral angle between them. auremn.org.br The magnitude of the NOE enhancement is related to the distance between the protons, allowing for a semi-quantitative conformational analysis. diva-portal.org

Solid-state NMR (SSNMR) provides information about the structure and dynamics of molecules in the solid phase. This is particularly valuable for studying conformational polymorphism, where a compound can exist in different crystalline forms with distinct molecular conformations. nih.gov For this compound, SSNMR could reveal differences in the dihedral angle between the biphenyl rings or the orientation of the ester group in the crystal lattice compared to the averaged conformation observed in solution. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.gov The chemical shifts observed in the solid state can be sensitive to packing effects and subtle conformational changes, providing a fingerprint for a specific polymorphic form. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Modes

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing structural information.

In the IR spectrum of this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the aromatic ester group, typically appearing in the region of 1720-1740 cm⁻¹. nih.govresearchgate.net Other key bands include the C-O stretching vibrations of the ester linkage, which usually give rise to two bands around 1270 cm⁻¹ (asymmetric stretch) and 1100-1150 cm⁻¹ (symmetric stretch). github.io Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations will produce a series of peaks between 1450 and 1600 cm⁻¹. chemicalbook.comchemicalbook.com

Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this molecule, a strong Raman band corresponding to the inter-ring C-C stretch of the biphenyl moiety is expected around 1280-1290 cm⁻¹. acs.orgresearchgate.net The symmetric "breathing" modes of the aromatic rings also give rise to characteristic Raman signals, often near 1000 cm⁻¹. stanford.edu Like IR, the C=C ring stretching modes around 1600 cm⁻¹ are also prominent in the Raman spectrum. researchgate.netstanford.edu

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3030 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Ester C=O Stretch1720 - 1740IR (Strong)
Aromatic C=C Ring Stretch1450 - 1610IR, Raman (Strong)
Inter-ring C-C Stretch~1285Raman (Strong)
Asymmetric Ester C-O Stretch~1270IR (Strong)
Symmetric Ester C-O Stretch1100 - 1150IR
Ring Breathing Mode~1000Raman (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation system. The primary chromophore in this compound is the biphenyl system. Biphenyl itself exhibits a strong π → π* absorption band around 250 nm. science-softcon.de

The presence of the carboxylate ester group, which is conjugated with the biphenyl system, is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption maximum. The methyl group on the second phenyl ring (the o-cresyl part) is an auxochrome and may cause a slight additional red shift. The extent of this shift is dependent on the degree of conjugation, which is directly related to the dihedral angle between the two phenyl rings of the biphenyl unit. A more planar conformation allows for greater π-orbital overlap, leading to a longer wavelength of maximum absorption (λmax). Therefore, UV-Vis spectroscopy can be used as an indirect probe of the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₂₀H₁₆O₂), with a molecular weight of 288.34 g/mol , electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct molecular ion peak (M⁺˙) at m/z 288.

The fragmentation of the molecular ion is predictable based on the compound's structure, which features an ester linkage between a biphenyl carboxylic acid moiety and a cresol (B1669610) (2-methylphenol) moiety. The primary fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key expected fragmentation events include:

Alpha-cleavage: The most common fragmentation for esters is the cleavage of the C-O bond, leading to the formation of a stable acylium ion. In this case, it would be the biphenyl-4-carbonyl cation.

Loss of the Alkoxy/Aryloxy Group: Cleavage can result in the loss of the 2-methylphenoxy radical, generating the biphenyl-4-acylium ion.

Fragmentation of the Biphenyl Moiety: The stable biphenyl structure can also undergo fragmentation, although this typically requires higher energy. jove.com

Rearrangement Reactions: While less common for this structure, rearrangements like the McLafferty rearrangement are possible in esters with longer alkyl chains but are not expected here. miamioh.edu

The resulting mass spectrum would provide a unique fingerprint for the molecule, confirming its identity.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted) Corresponding Fragment Ion Structural Formula of Fragment
288 Molecular Ion [C₂₀H₁₆O₂]⁺˙
181 Biphenyl-4-carbonyl cation [C₁₃H₉O]⁺
153 Biphenyl cation [C₁₂H₉]⁺
108 2-Methylphenol radical cation [C₇H₈O]⁺˙

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, analysis of related biphenyl derivatives provides significant insight into its expected structural parameters. iucr.orgnih.govnih.gov

The molecular geometry of this compound would be defined by its bond lengths, bond angles, and torsion angles. Based on data from similar compounds, such as methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate and other biphenyl carboxylic acids, the following characteristics can be anticipated. iucr.orgnih.gov

Bond Lengths: The C=O bond of the ester group would be approximately 1.20-1.22 Å. The C-O single bonds of the ester would be in the range of 1.34-1.45 Å. The C-C bonds within the aromatic rings would be typical, around 1.39 Å, while the C-C bond connecting the two phenyl rings of the biphenyl unit would be slightly longer, approximately 1.49 Å.

Bond Angles: The bond angles around the sp² hybridized carbons of the aromatic rings and the carbonyl group would be approximately 120°.

Torsion Angles: A critical structural feature of biphenyl systems is the dihedral (torsion) angle between the planes of the two aromatic rings. This angle is a result of the balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted conformation). In substituted biphenyls, this angle can range widely from nearly planar (e.g., 5.78°) to significantly twisted (e.g., over 50°). iucr.orgnih.gov The presence of the bulky 2-methylphenyl group would likely induce a notable twist in the biphenyl moiety.

Table 2: Typical Bond and Torsion Angles in Biphenyl Carboxylate Derivatives

Parameter Typical Range/Value Reference Compound(s)
Dihedral Angle (Biphenyl Rings) 5° - 60° Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, Biphenyl-2-carboxylic acid iucr.orgnih.gov
Torsion Angle (Ester Group) ~175-180° (anti-periplanar) Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate iucr.org

The way molecules of this compound arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. These interactions dictate the material's physical properties. Analysis of crystal structures of similar aromatic esters reveals the likely forces at play. nih.govtandfonline.com

Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic hydrogens are expected to be significant in stabilizing the crystal packing.

π-π Interactions: Stacking of the electron-rich aromatic rings of the biphenyl and methylphenyl groups is a highly probable interaction, contributing significantly to the lattice energy.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For a related compound, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, fingerprint plots revealed that the major contributions to crystal packing came from H···H (27.1%), C···H (39.3%), and O···H (15.4%) contacts. nih.gov A similar distribution of interactions would be anticipated for this compound, with dispersion forces likely being the dominant stabilizing energy component. nih.gov

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., GC-MS, GC-FTIR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the unambiguous identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a GC-MS analysis, the compound would first be separated from other components on a capillary column (e.g., a non-selective poly(5%-phenyl methyl)siloxane phase). nih.gov The time it takes for the compound to travel through the column, its retention time, is a characteristic property under specific experimental conditions.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, as detailed in section 5.4, serves as a highly specific identifier. This combination of retention time and mass spectrum provides a very high degree of confidence in the identification and quantification of the compound, even in complex matrices. scielo.brresearchgate.net

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is another powerful hyphenated technique. It would provide an infrared spectrum of the compound as it elutes from the GC column. This spectrum would confirm the presence of key functional groups, such as the characteristic strong C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹) and the C-O stretches, as well as the absorptions associated with the aromatic rings.

Conformational Analysis and Stereochemistry of 2 Methylphenyl Biphenyl 4 Carboxylate

Conformational Preferences of Aryl Esters

Aryl esters, such as 2-Methylphenyl biphenyl-4-carboxylate, exhibit distinct conformational preferences primarily centered around the ester linkage (–COO–). The planarity of this group is a key feature, stabilized by resonance, which delocalizes the lone pair of electrons from the single-bonded oxygen atom into the carbonyl π-system.

Differences in three-dimensional structure that arise from rotation around a σ bond are known as conformational isomers or conformers lumenlearning.com. For the ester group, this rotation occurs around the C(O)–O bond, leading to the s-cis and s-trans rotamers.

Substituents on the aryl rings can influence the ester group's conformation. In this compound, the ortho-methyl group on the phenyl ring introduces significant steric hindrance. This steric clash can potentially force the ester group out of co-planarity with the 2-methylphenyl ring to alleviate the strain. This twisting comes at an energetic cost, as it disrupts the stabilizing resonance between the ester's oxygen lone pair and the aromatic π-system. The final geometry is a balance between minimizing steric repulsion from the ortho-methyl group and maximizing electronic stabilization.

Activating groups with an unshared pair of electrons, like the oxygen in the ester linkage, can direct electrophilic substitution to the ortho and para positions due to resonance effects that donate electron density to the ring libretexts.org. However, the carbonyl group of the ester is an acyl group, which acts as a resonance deactivator, pulling electron density away from the ring to which it is directly attached (the biphenyl (B1667301) moiety in this case) libretexts.org.

Stereoelectronic Effects and Their Influence on Molecular Geometry and Reactivity

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of a molecule wikipedia.orgucla.edu. These effects are crucial for understanding the fine details of molecular geometry and reactivity, going beyond simple steric and inductive effects baranlab.orgwikipedia.org.

In this compound, a key stereoelectronic interaction is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (a donor) to a nearby empty or partially filled anti-bonding orbital (an acceptor). For this interaction to be effective, the orbitals must be properly aligned, typically in an anti-periplanar arrangement ucla.edupharmacy180.com.

For the ester group, a stabilizing donor-acceptor interaction occurs between the lone pair on the ether-like oxygen (nO) and the anti-bonding orbital of the carbonyl group (π*C=O). This interaction is maximized when the ester is planar, contributing to the preference for the s-cis conformation baranlab.orgimperial.ac.uk.

Integration of Computational and Experimental Approaches for Conformational Elucidation

A comprehensive understanding of the three-dimensional structure and dynamic conformational behavior of this compound necessitates a synergistic approach that integrates both computational modeling and experimental analysis. While experimental techniques provide tangible data on the molecule's structure in different states, computational methods offer a detailed energetic and geometric perspective of its conformational landscape. This integrated strategy allows for a more robust and detailed elucidation than either approach could achieve alone.

Experimental methods like single-crystal X-ray diffraction provide highly accurate atomic coordinates and geometric parameters, including bond lengths and dihedral angles, for the molecule in its solid, crystalline state. This offers a static but precise snapshot of a low-energy conformation. However, the conformation in the solid state can be influenced by crystal packing forces and may not be the sole or even the most prevalent conformation in solution or in the gas phase.

To understand the molecule's behavior in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Techniques such as the Nuclear Overhauser Effect (NOE) can provide information about through-space proximities between protons, which helps in deducing the relative orientation of the different parts of the molecule, including the twist between the phenyl rings. The analysis of chemical shifts and coupling constants can also offer insights into the time-averaged conformation in solution.

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), complements these experimental techniques perfectly. DFT calculations can be used to:

Explore the potential energy surface of the molecule by systematically rotating key dihedral angles, such as the one between the two rings of the biphenyl moiety and the angles defining the ester group orientation.

Identify and characterize all stable low-energy conformers (local minima) and the transition states that separate them.

Calculate the relative energies of these conformers, predicting their population distribution at a given temperature.

Provide optimized geometries for comparison with experimental data. For instance, the geometry of the lowest-energy calculated conformer can be compared with the structure obtained from X-ray crystallography.

The true power of this integrated approach lies in the cross-validation and interpretation of results. For example, a crystal structure can serve as an excellent starting point for DFT calculations. Conversely, DFT can help to rationalize the specific conformation observed in the crystal, determining whether it is the global minimum or a higher-energy conformer stabilized by intermolecular interactions within the crystal lattice. Similarly, when NMR data suggests the presence of multiple conformations in solution, DFT calculations can identify the likely structures and the energy barriers for their interconversion, providing a complete picture of the dynamic equilibrium.

For substituted biphenyl systems like this compound, the dihedral angle between the two phenyl rings is a critical conformational parameter. Steric hindrance from the ortho-methyl group is expected to prevent a planar conformation. The exact preferred angle is a fine balance between steric repulsion and the electronic effects of π-conjugation, which favors planarity. By comparing the experimentally determined dihedral angle (from X-ray) with the computationally predicted angle for an isolated molecule (from DFT), researchers can quantify the influence of crystal packing forces on the molecular conformation.

The following table presents a comparison of key dihedral angles determined by experimental X-ray diffraction and calculated by DFT for structurally analogous biphenyl carboxylate compounds, illustrating the typical level of agreement between the methods.

CompoundMethodBiphenyl Dihedral Angle (°)Ester Torsion Angle (°)
Analogue 1: 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidX-ray Crystallography26.09-175.9
DFT (B3LYP/6-311+G(d,p))25.80-176.2
Analogue 2: Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylateX-ray Crystallography5.78178.0
DFT (B3LYP/6-31G)Not ReportedNot Reported

Data for analogous compounds are provided for illustrative purposes to demonstrate the integration of experimental and computational methods.

By combining these powerful techniques, a detailed and dynamic model of the conformational preferences and stereochemistry of this compound can be constructed, providing crucial insights into its structure-property relationships.

Chemical Reactivity and Derivatization Studies of 2 Methylphenyl Biphenyl 4 Carboxylate

Reactions at the Ester Functionality

The ester linkage in 2-Methylphenyl biphenyl-4-carboxylate is a primary site for chemical modification, allowing for a variety of transformations including hydrolysis, transesterification, and amidation.

Hydrolysis and Saponification of the Ester Linkage

The ester bond of this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield biphenyl-4-carboxylic acid and 2-methylphenol. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Saponification, the hydrolysis of an ester under basic conditions, is an irreversible process that produces a carboxylate salt and an alcohol. For this compound, treatment with a base like sodium hydroxide (B78521) results in the formation of sodium biphenyl-4-carboxylate and 2-methylphenol.

A study on the saponification of various substituted methyl biphenyl-4-carboxylates provides insights into the electronic effects on the reaction rate. The second-order rate constants for the saponification of methyl 2'-, 3'-, and 4'-substituted biphenyl-4-carboxylates were measured in an 85% (w/w) methanol-water mixture. rsc.org The data from this study can be used to infer the reactivity of this compound, where the methyl group is on the phenyl ring of the phenoxy group. The presence of the electron-donating methyl group on the phenol-derived portion of the ester would have a minor electronic influence on the reaction at the distant carboxylate center.

Table 1: Hypothetical Reaction Conditions for Saponification of this compound
ReactantReagentSolventTemperatureProduct 1Product 2
This compoundSodium Hydroxide (NaOH)Methanol (B129727)/WaterRefluxSodium biphenyl-4-carboxylate2-Methylphenol

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a typical acid-catalyzed transesterification, this compound could be reacted with an excess of another alcohol, such as ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. This would result in the formation of ethyl biphenyl-4-carboxylate and 2-methylphenol. The use of a large excess of the reactant alcohol drives the equilibrium towards the desired product. masterorganicchemistry.com

Base-catalyzed transesterification, often using an alkoxide, is also a viable method. For instance, reacting this compound with sodium ethoxide in ethanol would yield ethyl biphenyl-4-carboxylate.

Table 2: Illustrative Transesterification Reaction
Starting EsterAlcoholCatalystProduct EsterByproduct
This compoundEthanolSulfuric Acid (catalytic)Ethyl biphenyl-4-carboxylate2-Methylphenol

Amidation Reactions of Esters

Amides can be synthesized from esters by heating with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires higher temperatures than hydrolysis. The direct amidation of this compound with ammonia would yield biphenyl-4-carboxamide and 2-methylphenol. Similarly, reaction with a primary amine, such as aniline, would produce the corresponding N-substituted amide. researchgate.net

More sophisticated methods for amidation often involve the conversion of the corresponding carboxylic acid (obtained from hydrolysis of the ester) to a more reactive species. However, direct conversion from the ester is also possible, particularly with the use of specific catalysts or activating agents.

Reactivity of the Biphenyl (B1667301) Core

The biphenyl scaffold of this compound is susceptible to electrophilic aromatic substitution and can also be functionalized through modern C-H activation techniques.

Electrophilic Aromatic Substitution on Phenyl Rings

The biphenyl system generally undergoes electrophilic aromatic substitution at the ortho and para positions of the two phenyl rings. The directing effects of the substituents on this compound will influence the regioselectivity of these reactions. The ester group is a deactivating, meta-directing group for the phenyl ring to which it is attached. Conversely, the other phenyl ring and the methyl group are activating, ortho- and para-directing.

Nitration: Nitration of biphenyl derivatives can lead to a mixture of products. In the case of 2-methylbiphenyl, studies have shown that nitration tends to favor substitution on the methylated phenyl ring. spu.eduspu.edu This suggests that in this compound, nitration would likely occur on the biphenyl ring system. The ester group deactivates the ring it is attached to, making the other ring more susceptible to electrophilic attack.

Halogenation: The halogenation of biphenyl with reagents like bromine or chlorine in the presence of a Lewis acid catalyst typically yields a mixture of ortho, meta, and para substituted products. The directing effects of the existing substituents on this compound would influence the position of halogenation.

Friedel-Crafts Acylation: Friedel-Crafts acylation introduces an acyl group onto an aromatic ring. organic-chemistry.org For this compound, the reaction with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid like aluminum chloride, would be expected to occur on the more activated phenyl ring of the biphenyl moiety, likely at the para position due to steric hindrance at the ortho positions. chegg.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Biphenyl Core
ReactionElectrophilePredicted Major Substitution PositionInfluencing Factors
NitrationNO₂⁺para-position of the unsubstituted phenyl ringDeactivating effect of the ester group; Activating effect of the phenyl substituent.
Friedel-Crafts AcylationRCO⁺para-position of the unsubstituted phenyl ringSteric hindrance; Deactivating effect of the ester group.

Functionalization through C-H Activation

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. Palladium-catalyzed C-H activation is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

Derivatization Strategies for Accessing Related Biphenyl Compounds

The structural framework of this compound serves as a versatile scaffold for the synthesis of a variety of related biphenyl compounds through targeted derivatization. Key strategies involve the chemical modification of the carboxylic acid moiety and the substituents on the biphenyl ring system. These transformations allow for the generation of biphenyls with diverse functional groups, which are valuable as intermediates in organic synthesis and for the development of new materials and pharmacologically active molecules. arabjchem.org

Reduction of Carboxylic Acid Moieties

The ester functional group in this compound is a prime target for reduction, leading to the formation of the corresponding primary alcohol, (4'-hydroxymethyl)biphenyl. This transformation is typically accomplished using powerful reducing agents, as the carbonyl group of an ester is less reactive than that of aldehydes or ketones. idc-online.com

Strong metal hydrides are the reagents of choice for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing the ester to the primary alcohol in an ethereal solvent like tetrahydrofuran (B95107) (THF). idc-online.comchemistrysteps.com The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced. An excess of the reducing agent is necessary to drive the reaction to completion. chemistrysteps.com

Alternatively, diborane (B8814927) (B₂H₆), often used as a solution in THF (BH₃-THF), is another potent reagent for the reduction of carboxylic esters. researchgate.net While sometimes showing different reactivity profiles compared to LiAlH₄, it is also capable of cleanly converting the ester to the alcohol. idc-online.comresearchgate.net Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless used in combination with activating agents or under high temperatures. idc-online.com

The general transformation can be summarized as the cleavage of the ester bond and the reduction of the resulting carboxyl group to a hydroxymethyl group. This reaction yields biphenyl-4-ylmethanol and 2-cresol as the two products.

Table 1: Reagents for the Reduction of this compound

ReagentProduct(s)Typical Conditions
Lithium aluminum hydride (LiAlH₄)Biphenyl-4-ylmethanol and 2-cresolExcess reagent in THF, followed by aqueous workup
Diborane (BH₃-THF)Biphenyl-4-ylmethanol and 2-cresolTHF solution, often at room temperature

Oxidation of Substituents on the Biphenyl System

Oxidation reactions provide a pathway to introduce new functional groups onto the biphenyl scaffold of this compound by modifying existing substituents. The methyl group on the 2-methylphenyl moiety is a key handle for such transformations.

The oxidation of alkyl side chains on aromatic rings is a well-established method for introducing carboxylic acid functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the methyl group to a carboxylic acid, yielding 2-carboxyphenyl biphenyl-4-carboxylate. The reaction conditions, such as temperature and concentration, need to be carefully controlled to achieve the desired transformation without cleaving the ester bond or degrading the aromatic rings.

A patented process for the oxidation of methyl-substituted biphenyl compounds involves contacting the compound with a source of oxygen in the presence of a catalyst. wipo.int This suggests that catalytic oxidation methods could also be applied to selectively oxidize the methyl group on the 2-methylphenyl ring of the ester. While the biphenyl core itself is relatively resistant to oxidation under these conditions, the benzylic position of the methyl group is more susceptible to attack.

Table 2: Potential Oxidation Reactions on the Biphenyl System

Oxidizing AgentTarget SubstituentPotential Product
Potassium permanganate (KMnO₄)Methyl group on the 2-methylphenyl ring2-carboxyphenyl biphenyl-4-carboxylate
Chromic Acid (H₂CrO₄)Methyl group on the 2-methylphenyl ring2-carboxyphenyl biphenyl-4-carboxylate
Catalytic OxygenMethyl group on the 2-methylphenyl ring2-carboxyphenyl biphenyl-4-carboxylate

Chemoselectivity in Multi-Functionalized Biphenyl Esters

Chemoselectivity becomes a critical consideration when this compound is further functionalized with other reactive groups. The ability to selectively modify one functional group in the presence of others is paramount for efficient and controlled synthesis. The ester, the methyl group, and the aromatic rings represent the primary sites of reactivity, each with distinct chemical properties.

The ester group is susceptible to nucleophilic attack at the carbonyl carbon. Therefore, reactions such as hydrolysis, transesterification, or reduction with strong nucleophilic hydrides will preferentially occur at this site. For instance, the reduction of the ester moiety to an alcohol using LiAlH₄ can be achieved without affecting the aromatic rings or the methyl group under standard conditions. chemistrysteps.com

Conversely, the aromatic biphenyl system is prone to electrophilic substitution reactions. Nitration, halogenation, or Friedel-Crafts acylation would likely occur on the electron-rich aromatic rings. The directing effects of the existing substituents would govern the position of the incoming electrophile.

The methyl group offers another site for selective reaction. As discussed, it can be oxidized to a carboxylic acid. wipo.int Furthermore, it can undergo free-radical halogenation at the benzylic position under UV light, introducing a handle for further nucleophilic substitution reactions, without affecting the ester or the aromatic C-H bonds.

In a hypothetical multi-functionalized derivative, for example, one bearing both a nitro group on the biphenyl ring and the ester functionality, a chemist could selectively reduce the nitro group to an amine using catalytic hydrogenation, a method that is generally mild towards ester groups. idc-online.com Conversely, the ester could be reduced with LiAlH₄ without affecting the nitro group. This demonstrates the importance of choosing the appropriate reagent to achieve the desired chemoselective transformation.

Table 3: Chemoselective Reactions in Hypothetical Multi-Functionalized Biphenyl Esters

Reagent/ConditionReactive SiteExpected Transformation
LiAlH₄Ester carbonylReduction to primary alcohol
H₂/Pd-CNitro groupReduction to amine
Br₂/FeBr₃Aromatic ringElectrophilic bromination
NBS/UV lightBenzylic methyl groupFree-radical bromination
Hot, conc. KMnO₄Benzylic methyl groupOxidation to carboxylic acid

Advanced Applications and Research Frontiers for Biphenyl Carboxylates in Materials Science and Chemical Synthesis

Design and Synthesis of Liquid Crystalline Materials

In the specific case of 2-Methylphenyl biphenyl-4-carboxylate, the structure consists of a biphenyl-4-carboxylic acid moiety esterified with 2-methylphenol (o-cresol). This structure is designed to exhibit liquid crystalline behavior, where the precise nature of the mesophase is dictated by the interplay of its constituent parts. The free rotation around the single bond connecting the two phenyl rings in the biphenyl (B1667301) group enhances molecular flexibility, which can influence the thermal properties of the resulting mesophases. mdpi.com

Structure-Property Relationships for Mesophase Behavior

The relationship between the molecular structure of biphenyl carboxylates and their mesophase behavior is a well-studied area, crucial for designing materials with specific transition temperatures, phase types (e.g., nematic, smectic), and optical properties. tandfonline.comresearchgate.net Slight modifications to the molecular geometry can lead to significant shifts in mesomorphic behavior. mdpi.com

Key structural features influencing mesophase behavior include:

The Rigid Core: The elongated biphenyl core is the primary driver for liquid crystallinity. Extending the core, for instance to a terphenyl system, generally increases the thermal stability of the mesophases.

Terminal Groups: Alkoxy or alkyl chains attached to the ends of the molecule significantly impact the melting and clearing points. The length and parity (odd vs. even number of carbons) of these chains can alter the type of mesophase observed, often leading to an "odd-even effect" in transition temperatures. mdpi.com

Lateral Substituents: The introduction of substituents onto the sides of the molecular core, such as the methyl group in this compound, has a profound effect. A lateral group increases the breadth of the molecule, which can disrupt the efficient packing required for highly ordered smectic and crystalline phases. This disruption typically leads to a decrease in the clearing temperature (the transition from the liquid crystal phase to the isotropic liquid phase) and can favor the formation of less-ordered nematic phases over smectic phases. The position of the substituent is also critical; an ortho-methyl group, as in this case, creates significant steric hindrance that can twist the phenyl ring out of the plane of the ester group, further reducing molecular planarity and affecting intermolecular interactions. mdpi.com

Research on analogous compounds demonstrates these principles. For example, the compound 4-(2'-methylbutyl)phenyl 4'-n-octylbiphenyl-4-carboxylate, which also features a biphenyl carboxylate core and a chiral methyl-substituted terminal group, exhibits a rich polymorphism with multiple smectic phases (Smectic A, C, I, J, G). scilit.com This highlights that while lateral groups can lower transition temperatures, they can also enable the formation of complex, tilted, and hexatic smectic phases.

Table 1: Influence of Structural Modifications on Mesophase Properties of Biphenyl-Based Liquid Crystals
Structural ModificationGeneral Effect on Mesophase BehaviorExample/Rationale
Increasing terminal alkyl chain lengthIncreases clearing point; can induce smectic phases over nematic phases. tandfonline.comLonger chains enhance anisotropic van der Waals interactions, favoring more ordered phases.
Introduction of a lateral substituent (e.g., -CH₃, -Cl)Lowers melting and clearing points; can suppress smectic phases and broaden the nematic range.The substituent increases molecular width, hindering close packing and reducing intermolecular attraction. mdpi.com
Replacing a phenyl ring with a cyclohexyl ringDecreases clearing point and optical anisotropy.The non-planar cyclohexyl ring reduces the rigidity and π-electron conjugation of the core.
Changing the linking group (e.g., ester vs. azomethine)Affects molecular polarity, linearity, and thermal stability. mdpi.comThe stepped structure of an azomethine (-CH=N-) linkage can alter molecular packing compared to a planar ester group. mdpi.com

Components in Organic Electronic Devices

Biphenyl derivatives, including carboxylate esters, are widely utilized in organic electronic devices due to their rigid conjugated structures, good thermal stability, and tunable electronic properties. alfa-chemistry.com Their ability to form ordered thin films and facilitate charge transport makes them suitable for various roles in devices like OLEDs, OFETs, and OPVs. The biphenyl unit itself possesses a high triplet energy and can be functionalized to modulate charge injection/transport properties, making it a versatile building block. nih.gov

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials based on biphenyls can function in several capacities. Biphenyl compounds often have low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which makes them effective as hole-blocking materials when placed between the emissive layer and the electron-transport layer. alfa-chemistry.com This function prevents holes from leaking into the electron-transport layer, thereby confining electron-hole recombination to the emissive layer and increasing device efficiency. alfa-chemistry.com

Furthermore, the biphenyl core can be integrated into bipolar host materials. For instance, by conjugating electron-transporting moieties (like triazoles) to a hole-transporting biphenyl core, a single compound can be synthesized that facilitates the transport of both electrons and holes to the phosphorescent guest emitter. nih.gov This balanced charge transport is critical for achieving high-efficiency blue phosphorescent OLEDs. nih.gov While not a primary role, ester-containing compounds have also been investigated as specialized high-boiling-point solvents for processing OLED materials via inkjet printing, indicating their compatibility with device fabrication processes. google.com

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor. alfa-chemistry.com Biphenyl compounds are attractive candidates for OFETs because their rigid structure can promote strong π-π interactions between adjacent molecules in the solid state. alfa-chemistry.com This intermolecular electronic coupling is essential for efficient charge transport through the transistor channel. The molecular arrangement and crystallinity of the thin film are critical, and modifications to the biphenyl core with different end groups can be used to control this organization. alfa-chemistry.com

Research on biphenyl-based enamines has shown that subtle structural variations can lead to significant changes in properties, with some derivatives exhibiting high thermal stability and hole mobilities reaching up to 10⁻² cm²/V·s, making them suitable for p-type semiconductor applications. nih.govnih.gov The development of such materials is crucial for applications ranging from flexible displays to sensors. rsc.org

Organic Photovoltaics (OPVs)

In the field of organic solar cells, π-conjugated molecules based on biphenyls are investigated as potential donor or acceptor materials in the photoactive layer. chemmethod.comgoogle.com The efficiency of an OPV device is intrinsically linked to the electronic properties of the materials used, particularly their HOMO and LUMO energy levels, which determine the open-circuit voltage (Voc) and the driving force for exciton (B1674681) dissociation. nih.gov

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the geometries and electronic properties of new biphenyl-based compounds before their synthesis. chemmethod.com By calculating parameters such as the HOMO-LUMO gap, researchers can screen for promising candidates for solar cell applications. For a donor material, a relatively high HOMO level is needed for good ohmic contact with the anode, while the LUMO level must be sufficiently higher than that of the acceptor material to ensure efficient charge separation. Biphenyl compounds offer a versatile platform for tuning these energy levels through chemical modification. chemmethod.com

Table 2: Roles and Properties of Biphenyl Derivatives in Organic Electronics
DeviceFunctionKey PropertyReference Example
OLEDHole-Blocking MaterialLow HOMO energy level to block hole transport. alfa-chemistry.comGeneral biphenyl compounds. alfa-chemistry.com
OLEDBipolar Host MaterialBalanced hole and electron transport capabilities. nih.gov2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP). nih.gov
OFETp-type SemiconductorHigh hole mobility (e.g., > 10⁻⁴ cm²/V·s) and ordered molecular packing. nih.govBiphenyl-based enamines. nih.gov
OPVDonor MaterialTunable HOMO/LUMO levels for efficient charge separation and high Voc. chemmethod.comTheoretically investigated π-conjugated biphenyls. chemmethod.com

Polymer Chemistry and Monomer Applications

Biphenyl carboxylates and their parent carboxylic acids are valuable monomers and intermediates in polymer science. Their rigidity, thermal stability, and chemical functionality allow for their incorporation into a variety of polymer architectures, including polyesters, poly(aryl ether-ketone)s, and coordination polymers. acs.orgpsu.edugoogle.com

Biphenyl dicarboxylic acids are frequently used as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.govglobethesis.com The rigid nature of the biphenyl unit helps in the formation of robust and often porous network structures with potential applications in catalysis and gas storage. acs.orgglobethesis.com Similarly, monomers derived from biphenyl-4,4'-dicarboxylic acid can be used to synthesize high-performance engineering thermoplastics like poly(aryl ether-bisketone)s. These polymers exhibit high glass-transition and melting temperatures, excellent thermal stability, and improved solvent resistance, making them suitable for demanding applications. psu.edu

Biphenyl esters can also be designed with polymerizable groups to act as monomers for side-chain liquid-crystalline polymers. For example, biphenyl precursors containing hydroxyl groups can be acrylated to produce monomers like 2-phenylphenol (B1666276) monoacrylate or 4,4'-dihydroxybiphenyl (B160632) diacrylate. nih.govuky.edu These monomers can then be polymerized via free-radical reactions to create crosslinked polymer networks where the rigid biphenyl moieties are pendant side groups, imparting liquid crystalline or other functional properties to the final material. nih.govuky.eduresearchgate.net Biphenyl carboxylic acids and esters are also considered key intermediates for the production of polyesters and plasticizers. google.com

Table 3: Applications of Biphenyl Carboxylate Derivatives in Polymer Synthesis
Biphenyl DerivativePolymer TypeRole of Biphenyl UnitResulting Polymer Properties
Biphenyl dicarboxylic acidsCoordination Polymers / MOFsRigid organic linker. acs.orgglobethesis.comPorous network structures with catalytic or sorption capabilities. acs.org
Biphenyl-4,4'-dicarboxylic acidPoly(aryl ether-bisketone)sComponent of the polymer backbone. psu.eduHigh thermal stability, high Tg, good solvent resistance. psu.edu
Acrylated hydroxy-biphenylsSide-chain polymersPendant mesogenic or functional group. nih.govuky.eduLiquid crystalline properties, modified network properties. researchgate.net
Biphenyl mono/dicarboxylic acid estersPolyestersMonomer intermediate. google.comThermoplastics with high thermal stability.

Incorporation into Polymer Matrices for Enhanced Material Properties

The integration of aromatic esters like this compound into polymer matrices is a strategic approach to enhance the physicochemical properties of the base polymer. While direct studies on this compound are not extensively documented, the principles of its function can be understood from research on analogous biphenyl derivatives. The primary roles of such additives are to improve thermal stability, modify mechanical properties, and influence optical characteristics.

Mechanically, such additives can act as reinforcing agents or as plasticizers, depending on their concentration and interaction with the polymer chains. At low concentrations, the biphenyl structure can increase stiffness and Young's modulus. Conversely, if the ester group and the alkyl substituent disrupt polymer chain packing, they can increase free volume and flexibility, a principle used in plasticizers. bomcheck.com

Table 1: Predicted Impact of this compound on Polymer Properties

Polymer PropertyEffect of Biphenyl CoreEffect of Ester & 2-Methylphenyl GroupAnticipated Overall Enhancement
Thermal Stability (Tg)Increases due to chain rigidityMay slightly decrease if it acts as a spacerOverall increase in thermal resistance
Mechanical StrengthIncreases stiffness and modulusCan increase toughness by disrupting crystallinityImproved balance of strength and flexibility
Optical ClarityCan induce birefringenceInfluences refractive indexPotential for use in optical films and components

Precursors and Building Blocks in the Synthesis of Specialty Chemicals

Biphenyl derivatives are crucial intermediates in the production of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. researchgate.netajgreenchem.com this compound can serve as a valuable precursor, primarily through the cleavage of its ester bond to yield biphenyl-4-carboxylic acid and 2-methylphenol, which can then be used in further synthetic steps.

Intermediates for Fine Chemicals and Agrochemicals

The biphenyl scaffold is a "privileged substructure" in medicinal chemistry, appearing in numerous pharmacologically active compounds, including anti-inflammatory drugs like Flurbiprofen and Fenbufen, as well as antihypertensive and anticancer agents. ajgreenchem.comnih.gov Biphenyl-4-carboxylic acid, which can be derived from this compound via hydrolysis, is a key starting material for many of these pharmaceuticals. ajgreenchem.com The Suzuki-Miyaura coupling reaction is a common method for synthesizing substituted biphenyl carboxylic acids needed for these applications. acs.org

In the agrochemical industry, biphenyl derivatives have been developed as fungicides and herbicides. researchgate.net The stability of the biphenyl structure allows it to be functionalized with various active groups to target specific biological pathways in pests and weeds. The synthesis of these complex agrochemicals often involves multi-step processes where a biphenyl carboxylic acid or its ester serves as a foundational building block. researchgate.net

Scaffolds for Complex Molecular Architectures and Functional Materials

The rigid and linear nature of the biphenyl-4-carboxylate structure makes it an ideal scaffold for building complex, functional molecules, particularly liquid crystals and materials for organic light-emitting diodes (OLEDs). ajgreenchem.comnih.gov

Liquid Crystals: Molecules based on biphenyl are known to exhibit liquid-crystalline properties due to their high symmetry and thermal stability. nih.gov Esters derived from biphenyl-4-carboxylic acid are a well-studied class of liquid crystals. tandfonline.comresearchgate.netresearchgate.net The specific properties of the liquid crystal phase (e.g., nematic or smectic) and the transition temperatures are highly sensitive to the nature of the substituent groups. tandfonline.com182.160.97 In this compound, the 2-methyl group on the phenyl ring introduces a steric twist that can influence the packing of the molecules and, consequently, the mesophase properties. By modifying the terminal groups, researchers can fine-tune these materials for applications in electro-optical displays. tandfonline.com

Functional Materials for Electronics: The biphenyl core is also a component in materials designed for electronic applications, such as OLEDs. ajgreenchem.com The conjugated π-system of the biphenyl scaffold facilitates charge transport, a critical property for these devices. Biphenyl derivatives can be used to synthesize fluorescent layers in OLEDs. ajgreenchem.com The specific ester group can be chosen to modify the electronic properties and solubility of the material, aiding in device fabrication and performance.

Table 2: Role of Molecular Components in Functional Material Scaffolds

Molecular ComponentFunction as a ScaffoldExample Application
Biphenyl CoreProvides a rigid, linear, and thermally stable backbone. nih.govCore mesogenic unit in liquid crystals.
Carboxylate Linker (-COO-)Connects the core to other functional groups and influences polarity and intermolecular interactions.Links biphenyl core to terminal alkyl or alkoxy chains in liquid crystals. researchgate.net
2-Methylphenyl GroupIntroduces steric effects, influencing molecular packing, solubility, and phase transition temperatures. tandfonline.comModifies the nematic range in liquid crystal mixtures.

Strategies for Integration of this compound into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com While dicarboxylic acids like 4,4'-biphenyldicarboxylic acid (BPDC) are common linkers for creating robust, porous frameworks, nih.gov the integration of monofunctional ligands derived from esters like this compound requires a different strategic approach.

The primary strategy involves the initial hydrolysis of the ester to yield biphenyl-4-carboxylic acid. This monocarboxylate can then be used in MOF synthesis in several ways:

As a Framework Modulator or Terminator: In syntheses that primarily use di- or polytopic linkers to build a framework, a monocarboxylate can be introduced as a "terminating agent." It coordinates to the metal centers on the surface of the growing crystal, limiting the extension of the framework in one or more directions. This strategy can be used to control the size and morphology of the MOF crystals, for example, producing nanosheets or nanorods instead of bulk crystals.

Formation of Discrete Metal-Carboxylate Clusters: Monocarboxylates can facilitate the formation of well-defined polynuclear metal clusters known as secondary building units (SBUs). mdpi.com While these SBUs typically require bridging ligands to form an extended framework, the biphenyl-4-carboxylate can stabilize specific cluster geometries that might then be linked by other functional groups present on the biphenyl ring (if further modified) or by other added linkers. The carboxylate group itself can adopt various coordination modes, including monodentate and bidentate bridging, which influences the final structure. researchgate.netwikipedia.org

The synthesis of these materials is typically carried out using solvothermal or hydrothermal methods, where the metal salt and the organic ligands are heated in a solvent. oaepublish.comnih.gov The precise structure of the resulting coordination polymer or MOF depends on factors such as the metal-to-ligand ratio, temperature, solvent, and pH. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.